1H-pyrrolo[2,3-b]pyridine-4-thiol
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Overview
Description
1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic compound that belongs to the pyridine family It is characterized by a fused pyrrole and pyridine ring system with a thiol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes the use of Mannich bases, where the pyridine ring undergoes substitution reactions predominantly at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. specific industrial methods are not widely documented in the literature.
Chemical Reactions Analysis
Types of Reactions
1H-pyrrolo[2,3-b]pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine-4-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and migration, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the thiol group but shares the core structure.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to the pyridine ring.
1H-pyrrolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
1H-pyrrolo[2,3-b]pyridine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables the compound to undergo unique chemical transformations compared to its analogs .
Properties
Molecular Formula |
C7H6N2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1,7-dihydropyrrolo[2,3-b]pyridine-4-thione |
InChI |
InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) |
InChI Key |
GLDRFUJFSNNWIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=S)C=CN2 |
Origin of Product |
United States |
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